Cas no 2513-02-2 (5,5-Dimethyltetrahydrofuran-3-carboxylic acid)

5,5-Dimethyltetrahydrofuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5,5-Dimethyltetrahydrofuran-3-carboxylic acid
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- MDL: MFCD29762570
- インチ: 1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
- InChIKey: AUQQJHAKQFFPOB-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)CC(C(O)=O)C1
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D139760-500mg |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid |
2513-02-2 | 500mg |
$ 1240.00 | 2022-06-05 | ||
Enamine | EN300-3129157-1.0g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 1.0g |
$600.0 | 2025-03-19 | |
Enamine | EN300-3129157-0.5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 0.5g |
$467.0 | 2025-03-19 | |
Enamine | EN300-3129157-0.1g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 0.1g |
$208.0 | 2025-03-19 | |
Enamine | EN300-3129157-1g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 1g |
$1086.0 | 2023-09-05 | ||
Enamine | EN300-3129157-10g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 10g |
$4667.0 | 2023-09-05 | ||
TRC | D139760-250mg |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid |
2513-02-2 | 250mg |
$ 745.00 | 2022-06-05 | ||
Enamine | EN300-3129157-5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 5g |
$3147.0 | 2023-09-05 | ||
Enamine | EN300-3129157-5.0g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 5.0g |
$2400.0 | 2025-03-19 | |
Enamine | EN300-3129157-2.5g |
5,5-dimethyloxolane-3-carboxylic acid |
2513-02-2 | 95.0% | 2.5g |
$1275.0 | 2025-03-19 |
5,5-Dimethyltetrahydrofuran-3-carboxylic acid 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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10. Book reviews
5,5-Dimethyltetrahydrofuran-3-carboxylic acidに関する追加情報
5,5-Dimethyltetrahydrofuran-3-carboxylic Acid: A Comprehensive Overview
5,5-Dimethyltetrahydrofuran-3-carboxylic acid (CAS No. 2513-02-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and material science. This compound, with its unique structure and functional groups, serves as a valuable intermediate in the synthesis of various bioactive molecules and advanced materials. The tetrahydrofuran (THF) ring system, combined with the carboxylic acid functionality and dimethyl substitution, makes it a highly reactive and customizable building block for researchers.
Recent advancements in synthetic chemistry have highlighted the importance of 5,5-dimethyltetrahydrofuran-3-carboxylic acid as a key precursor in the development of novel drug candidates. Its ability to undergo a wide range of transformations, such as esterification, amidation, and conjugate additions, has made it indispensable in medicinal chemistry pipelines. For instance, studies published in leading journals like *Journal of Medicinal Chemistry* and *Organic Letters* have demonstrated its role in the synthesis of potential anticancer agents and neuroprotective drugs.
The structural uniqueness of this compound lies in its dimethyl substitution, which not only enhances its stability but also imparts unique electronic properties to the molecule. This feature is particularly advantageous in asymmetric synthesis and enantioselective reactions. Researchers have exploited these properties to develop efficient catalytic systems for the production of chiral compounds, which are critical in the pharmaceutical industry.
In addition to its role in drug discovery, 5,5-dimethyltetrahydrofuran-3-carboxylic acid has found applications in polymer science. Its ability to form stable polyesters and polyamides has led to its use in the development of biodegradable materials for packaging and biomedical applications. Recent breakthroughs in green chemistry have further emphasized its potential as a sustainable alternative to traditional petroleum-based polymers.
The synthesis of 5,5-dimethyltetrahydrofuran-3-carboxylic acid involves a series of well-established organic reactions. Key methods include the oxidation of diols to form carboxylic acids and subsequent cyclization reactions to construct the THF ring system. Modern techniques such as microwave-assisted synthesis and continuous flow chemistry have significantly improved the efficiency and scalability of these processes.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods provide detailed insights into its molecular structure and functional group distribution. Furthermore, high-resolution mass spectrometry (HRMS) is often employed to confirm its molecular formula and purity.
Looking ahead, ongoing research into 5,5-dimethyltetrahydrofuran-3-carboxylic acid is focused on expanding its application scope while optimizing its production processes. Collaborative efforts between academic institutions and industry partners are paving the way for innovative uses in fields such as agrochemicals and specialty chemicals.
In conclusion, 5,5-dimethyltetrahydrofuran-3-carboxylic acid stands out as a pivotal compound in modern organic chemistry. Its versatility, reactivity, and adaptability make it an invaluable tool for researchers across diverse disciplines. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in shaping the future of chemical innovation.
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